molecular formula C11H9BrN2 B14126112 2-bromo-N-phenylpyridin-3-amine

2-bromo-N-phenylpyridin-3-amine

Cat. No.: B14126112
M. Wt: 249.11 g/mol
InChI Key: GQMKWWMBQBXFKH-UHFFFAOYSA-N
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Description

2-Bromo-N-phenylpyridin-3-amine is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the second position and a phenyl group attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves dissolving 2-aminopyridine in an organic solvent, such as toluene, and adding bromine at a controlled temperature . The reaction is usually carried out under mild conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 2-bromo-N-phenylpyridin-3-amine may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-phenylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.

    Suzuki Coupling: Palladium catalysts and arylboronic acids are typically used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

Scientific Research Applications

2-Bromo-N-phenylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-phenylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-phenylpyridin-3-amine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

2-bromo-N-phenylpyridin-3-amine

InChI

InChI=1S/C11H9BrN2/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-8,14H

InChI Key

GQMKWWMBQBXFKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(N=CC=C2)Br

Origin of Product

United States

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